Absolute Stereochemical Requirement: (S)-Enantiomer vs. (R)-Enantiomer in RIP1 Kinase Binding
The (S)-enantiomer (compound 9, the NH parent of the N-methyl intermediate 889460-62-2) achieves RIP1 FP IC₅₀ = 32 nM and ADP-Glo IC₅₀ = 16 nM. In contrast, the corresponding (R)-enantiomer (compound 12) is entirely devoid of RIP1 binding (FP IC₅₀ >10,000 nM) and cellular activity (U937 IC₅₀ >10,000 nM) [1]. This >300-fold stereochemical discrimination demonstrates that the (S)-configuration is a binary gate for RIP1 engagement, making the (S)-amine 889460-62-2 the only viable chiral monomer for constructing active inhibitors.
| Evidence Dimension | RIP1 kinase binding affinity (fluorescence polarization IC₅₀) |
|---|---|
| Target Compound Data | RIP1 FP IC₅₀ = 32 ± 5.8 nM ((S)-NH analog, compound 9; the N-methyl analog 14 yields FP IC₅₀ ≈ 10 nM) |
| Comparator Or Baseline | (R)-enantiomer (compound 12): RIP1 FP IC₅₀ >10,000 nM |
| Quantified Difference | >312-fold greater potency for (S)-enantiomer |
| Conditions | RIP1 kinase domain (1–375); FP competitive binding assay; data represent mean ± SD of ≥2 independent determinations |
Why This Matters
Procurement of the (R)-enantiomer or racemate yields an intermediate that cannot be converted into an active RIP1 inhibitor, making the (S)-enantiomer a non-negotiable specification for any RIP1-targeted synthesis.
- [1] Harris, P.A. et al. J. Med. Chem. 2016, 59, 2163–2178. Table 1 (compounds 9, 12, 14). DOI: 10.1021/acs.jmedchem.5b01898. View Source
